2-Bromo-1-(piperazin-1-yl)ethan-1-one
Description
2-Bromo-1-(piperazin-1-yl)ethan-1-one is a brominated ketone derivative featuring a piperazine ring. This compound is of significant interest in medicinal and synthetic chemistry due to its versatility as a building block for pharmaceuticals, ligands, and catalysts.
Properties
Molecular Formula |
C6H11BrN2O |
|---|---|
Molecular Weight |
207.07 g/mol |
IUPAC Name |
2-bromo-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H11BrN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2 |
InChI Key |
KFWNAJVNJSSPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(piperazin-1-yl)ethan-1-one typically involves the bromination of 1-(piperazin-1-yl)ethan-1-one. This can be achieved by reacting 1-(piperazin-1-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
2-Bromo-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential activity against neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials, such as polymers and resins, due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(piperazin-1-yl)ethan-1-one involves its interaction with biological targets, such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the piperazine ring can interact with various binding sites through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
Several bromoethanone derivatives with aryl or heteroaryl groups have been synthesized and studied. Key examples include:
Table 1: Comparison of Bromoethanone Derivatives
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in compounds 9 and 10) improve yields in bromination reactions due to enhanced stability of intermediates . In contrast, bulky sulfonyl groups (e.g., in indole derivatives 2e–2i) reduce yields (30–40%) due to steric hindrance during coupling reactions .
- Biological Relevance: Indole-based bromoethanones (e.g., 2e–2i) exhibit specificity for serotonin receptors, highlighting the role of heteroaromatic groups in targeting neurological pathways .
Piperazine-Containing Analogues
Piperazine derivatives are particularly notable for their pharmacological and catalytic applications:
Table 2: Piperazine-Based Bromoethanones
Key Observations :
- Electronic Effects : The piperazine ring’s nitrogen atoms enable hydrogen bonding and protonation, enhancing solubility and interaction with biological targets .
- Catalytic Utility : Pyridinyl-piperazine derivatives (e.g., in ) are used in metal-free catalysis, leveraging the electron-withdrawing bromo group for regioselective reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
